molecular formula C13H9Cl2NO2 B12690611 N-(4-(2,4-Dichlorophenoxy)phenyl)formamide CAS No. 53552-01-5

N-(4-(2,4-Dichlorophenoxy)phenyl)formamide

Cat. No.: B12690611
CAS No.: 53552-01-5
M. Wt: 282.12 g/mol
InChI Key: OTIPMCASPYRJGC-UHFFFAOYSA-N
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Description

N-(4-(2,4-Dichlorophenoxy)phenyl)formamide is a chemical compound with the molecular formula C13H9Cl2NO2 It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-Dichlorophenoxy)phenyl)formamide typically involves the reaction of 4-(2,4-dichlorophenoxy)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-(2,4-Dichlorophenoxy)aniline+Formic acidThis compound+Water\text{4-(2,4-Dichlorophenoxy)aniline} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} 4-(2,4-Dichlorophenoxy)aniline+Formic acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-Dichlorophenoxy)phenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(4-(2,4-Dichlorophenoxy)phenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(2,4-Dichlorophenoxy)phenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-Dichlorophenoxy)phenyl)-N-hydroxyformamide
  • 4-(2,4-Dichlorophenoxy)aniline
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

N-(4-(2,4-Dichlorophenoxy)phenyl)formamide is unique due to its specific substitution pattern and the presence of both formamide and dichlorophenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

53552-01-5

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenoxy)phenyl]formamide

InChI

InChI=1S/C13H9Cl2NO2/c14-9-1-6-13(12(15)7-9)18-11-4-2-10(3-5-11)16-8-17/h1-8H,(H,16,17)

InChI Key

OTIPMCASPYRJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC=O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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